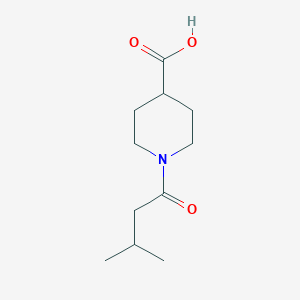

1-(3-Methylbutanoyl)piperidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-methylbutanoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8(2)7-10(13)12-5-3-9(4-6-12)11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTTVJRTMHFDHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588110 | |

| Record name | 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926238-85-9 | |

| Record name | 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Methylbutanoyl)-4-piperidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(3-Methylbutanoyl)piperidine-4-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(3-Methylbutanoyl)piperidine-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The document elucidates the core chemical principles, explores multiple synthetic strategies with a focus on causality behind experimental choices, and provides detailed, field-proven protocols. The primary route discussed is the N-acylation of piperidine-4-carboxylic acid, with an in-depth analysis of carboxylic acid activation methods and the strategic use of protecting groups to ensure chemoselectivity and maximize yield. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for the synthesis of this important intermediate.

Introduction and Strategic Overview

This compound, also known as 1-isovaleroylpiperidine-4-carboxylic acid, is a derivative of isonipecotic acid. The piperidine scaffold is a privileged structure in pharmacology, appearing in numerous approved therapeutic agents due to its favorable physicochemical properties and its ability to act as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space. The N-acyl substitution on the piperidine ring allows for the modulation of properties such as lipophilicity, receptor affinity, and metabolic stability.

The synthesis of this target molecule hinges on the formation of a stable amide bond between the secondary amine of the piperidine ring and the carboxyl group of 3-methylbutanoic acid (isovaleric acid). A direct condensation of these two components is thermodynamically unfavorable and requires activation of the carboxylic acid to proceed efficiently.

Retrosynthetic Analysis

The most logical disconnection for retrosynthetic analysis is the C-N amide bond. This bond is reliably formed via nucleophilic acyl substitution. This approach simplifies the target molecule into two readily available starting materials: piperidine-4-carboxylic acid (isonipecotic acid) and an activated form of 3-methylbutanoic acid.

Caption: Retrosynthesis of the target compound.

Core Synthetic Pathway: N-Acylation via Carboxylic Acid Activation

The central challenge in this synthesis is the efficient and selective acylation of the piperidine nitrogen without engaging in unwanted side reactions involving the carboxylic acid moiety of the piperidine backbone. This requires the conversion of the thermodynamically stable 3-methylbutanoic acid into a more electrophilic species.

Method A: Acyl Chloride Route

A classic and potent method for activating a carboxylic acid is its conversion to an acyl chloride. This intermediate is highly electrophilic and reacts readily with amines.

-

Activation Step: 3-Methylbutanoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM). The mechanism involves the formation of a chlorosulfite intermediate, which then collapses to form the acyl chloride, sulfur dioxide, and hydrogen chloride gas.

-

Coupling Step: The generated isovaleroyl chloride is then introduced to a solution of piperidine-4-carboxylic acid. This reaction requires a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to be present in at least two molar equivalents.[1]

-

Causality: The first equivalent of base neutralizes the hydrochloride salt of the piperidine starting material (if used) or deprotonates its carboxylic acid. The second equivalent is crucial for scavenging the HCl generated during the amide bond formation.[1] Failure to neutralize this acid would protonate the piperidine nitrogen, rendering it non-nucleophilic and halting the reaction.

-

Method B: Peptide Coupling Agents (In Situ Activation)

Modern organic synthesis often favors the use of coupling agents that activate carboxylic acids in situ, avoiding the isolation of sensitive acyl chlorides. These methods are generally milder, higher-yielding, and produce fewer corrosive byproducts.

-

Mechanism of Action: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with 3-methylbutanoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the piperidine nitrogen. To suppress side reactions (like N-acylurea formation) and improve efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is included. HOBt intercepts the O-acylisourea to form an activated HOBt ester, which then cleanly acylates the amine.[1]

-

Advantages & Trustworthiness: This protocol is a self-validating system. The use of coupling agents like EDC/HOBt or HATU is a standard, well-documented procedure in peptide synthesis and medicinal chemistry, known for its reliability and broad substrate scope. The reaction proceeds under mild conditions (typically room temperature), which preserves sensitive functional groups and minimizes racemization or epimerization if chiral centers are present.

Strategic Implementation: The Protecting Group Approach

A key consideration for ensuring a trustworthy and high-yielding synthesis is managing the two functional groups on the starting material, piperidine-4-carboxylic acid. To prevent potential side reactions, such as the formation of mixed anhydrides or oligomerization, a protecting group strategy is highly recommended. The most robust pathway involves the protection of the carboxylic acid as an ester.

Caption: Chemoselective synthesis via a protection strategy.

This three-step process ensures that the acylation occurs exclusively at the intended nitrogen atom.

-

Protection (Esterification): Piperidine-4-carboxylic acid is converted into its methyl or ethyl ester. A common method is the Fischer esterification, using an excess of the corresponding alcohol (methanol or ethanol) with a catalytic amount of strong acid (e.g., H₂SO₄) or, more conveniently, by using thionyl chloride in alcohol at 0°C to room temperature.[2]

-

N-Acylation: The resulting piperidine-4-carboxylate ester is then acylated using one of the methods described in Section 2. The peptide coupling agent approach (Method B) is particularly well-suited here.

-

Deprotection (Saponification): The final step is the hydrolysis of the ester group to regenerate the carboxylic acid. This is typically achieved by treating the N-acylated ester intermediate with an aqueous base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a co-solvent like tetrahydrofuran (THF) or methanol, followed by careful acidification to protonate the carboxylate.[2]

Detailed Experimental Protocols

The following protocol details the synthesis using the robust protecting group strategy with EDC/HOBt coupling.

Protocol 1: Synthesis of Ethyl Piperidine-4-carboxylate

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine-4-carboxylic acid (1.0 eq).

-

Reagents: Suspend the starting material in anhydrous ethanol (approx. 0.2 M).

-

Reaction: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise.

-

Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting white solid is the hydrochloride salt of the product, which can be used directly in the next step or neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate) for further purification if needed.

Protocol 2: N-Acylation with Isovaleric Acid

-

Setup: In a round-bottom flask, dissolve 3-methylbutanoic acid (1.1 eq), HOBt (1.2 eq), and ethyl piperidine-4-carboxylate (1.0 eq) in anhydrous DMF or DCM.

-

Reagents: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Reaction: Cool the mixture to 0°C using an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise.

-

Execution: Allow the reaction to warm slowly to room temperature and stir for 12-18 hours. Monitor progress by TLC.

-

Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 3: Saponification to Yield Final Product

-

Setup: Dissolve the purified N-acylated ester from the previous step (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Reagents: Add lithium hydroxide monohydrate (2.0-3.0 eq).

-

Execution: Stir the reaction vigorously at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Work-up: Once the hydrolysis is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or ether to remove any non-acidic impurities.

-

Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A white precipitate of the final product, this compound, should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Data Presentation and Characterization

Table 1: Reaction Parameters and Expected Outcomes

| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |

| Protection | SOCl₂, Ethanol | Ethanol | Reflux | 4-6 | >95% |

| N-Acylation | Isovaleric acid, EDC, HOBt | DCM / DMF | 0 to RT | 12-18 | 80-90% |

| Deprotection | LiOH·H₂O | THF / H₂O | RT | 2-4 | >90% |

Expected Analytical Data

-

Molecular Formula: C₁₁H₁₉NO₃[3]

-

Molecular Weight: 213.27 g/mol

-

Mass Spectrometry (ESI+): Expected m/z = 214.14 [M+H]⁺[3]

-

¹H NMR Spectroscopy: Expect characteristic signals for the isovaleroyl group (a doublet for the two methyl groups, a multiplet for the adjacent CH, and a doublet/triplet for the CH₂), along with multiplets corresponding to the axial and equatorial protons of the piperidine ring.

-

¹³C NMR Spectroscopy: Expect signals for the two amide and carboxylic acid carbonyls (~170-180 ppm), along with signals for the aliphatic carbons of the piperidine and isovaleroyl moieties.

Conclusion

The synthesis of this compound is most reliably achieved through a three-step sequence involving protection of the carboxylic acid as an ester, N-acylation using modern peptide coupling agents, and subsequent deprotection. This strategy provides excellent control over chemoselectivity, resulting in high yields and purity of the final product. The protocols described herein are robust, scalable, and grounded in well-established chemical principles, providing a trustworthy guide for researchers in the field of synthetic and medicinal chemistry.

References

An In-depth Technical Guide on 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid (CAS Number: 926238-85-9), a derivative of piperidine-4-carboxylic acid. Due to the limited specific experimental data on this particular compound in publicly accessible scientific literature, this document focuses on its fundamental properties, a proposed synthetic pathway based on established chemical principles, and its potential pharmacological relevance inferred from structurally similar molecules. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this compound for potential therapeutic applications.

Introduction and Molecular Profile

This compound is a chemical compound featuring a piperidine ring, a versatile scaffold in medicinal chemistry.[1] The structure is characterized by a 3-methylbutanoyl (isovaleroyl) group attached to the nitrogen atom of the piperidine ring and a carboxylic acid group at the 4-position.[2][3] The piperidine moiety is a common structural motif in numerous pharmaceuticals across various therapeutic areas, including neurology and oncology.[1][4] The N-substitution on the piperidine ring is a critical strategy for modulating the pharmacological and pharmacokinetic properties of the resulting compounds.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential behavior in biological systems and for the design of experimental protocols.

| Property | Value | Source |

| CAS Number | 926238-85-9 | [2][5][6] |

| Molecular Formula | C11H19NO3 | [3][5][6][7] |

| Molecular Weight | 213.27 g/mol | [6] |

| Appearance | Solid (predicted) | [5] |

| Purity | Typically ≥95% (as supplied by vendors) | [5][6] |

| SMILES | CC(C)CC(=O)N1CCC(CC1)C(=O)O | [8] |

| InChI | InChI=1S/C11H19NO3/c1-8(2)7-10(13)12-5-3-9(4-6-12)11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15) | [8] |

Proposed Synthetic Pathway and Experimental Protocol

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be disconnected at the amide bond, leading back to piperidine-4-carboxylic acid and 3-methylbutanoyl chloride as starting materials.

References

- 1. mdpi.com [mdpi.com]

- 2. CAS 926238-85-9: 1-(3-methylbutanoyl)piperidine-4-carboxyl… [cymitquimica.com]

- 3. sinfoobiotech.com [sinfoobiotech.com]

- 4. benchchem.com [benchchem.com]

- 5. Hit2Lead | 1-(3-methylbutanoyl)-4-piperidinecarboxylic acid | CAS# 926238-85-9 | MFCD08442413 | BB-4027371 [hit2lead.com]

- 6. 926238-85-9 this compound AKSci 3409AF [aksci.com]

- 7. scbt.com [scbt.com]

- 8. PubChemLite - 1-(3-methylbutanoyl)-4-piperidinecarboxylic acid (C11H19NO3) [pubchemlite.lcsb.uni.lu]

A Spectroscopic Guide to 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid: In-Depth Analysis of NMR, IR, and MS Data for Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for the novel compound 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. In the absence of direct experimental spectra for the target molecule, this guide leverages spectral data from the close structural analog, 1-acetylpiperidine-4-carboxylic acid, to provide well-grounded predictions and interpretations. This approach, rooted in the principles of structure-activity relationships, allows for a robust understanding of the molecule's spectroscopic signature, crucial for its identification, characterization, and quality control in a research and development setting.

Molecular Structure and its Spectroscopic Implications

This compound is comprised of a piperidine-4-carboxylic acid core N-acylated with a 3-methylbutanoyl (isovaleroyl) group. This unique combination of a tertiary amide, a carboxylic acid, and a branched alkyl chain dictates its characteristic spectral features. The rigidity of the piperidine ring and the rotational isomerism of the N-acyl group can lead to complex NMR spectra, while the carbonyl groups of the amide and carboxylic acid will be prominent in the IR spectrum. The fragmentation patterns in mass spectrometry will be influenced by the stability of the piperidine ring and the cleavage points within the acyl side chain.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, based on established chemical shift principles and comparison with the known spectrum of 1-acetylpiperidine-4-carboxylic acid[1].

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons of the piperidine ring and the 3-methylbutanoyl group. The chemical shifts are influenced by the electron-withdrawing effects of the amide and carboxylic acid functionalities.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| Carboxylic Acid (-COOH) | ~12.0 | Broad Singlet | 1H | Typical for carboxylic acid protons, highly deshielded. |

| Piperidine H2, H6 (axial & equatorial) | 3.0 - 4.2 | Multiplet | 4H | Protons adjacent to the nitrogen are deshielded by the amide group. Rotational isomers may lead to broad or multiple signals. |

| Piperidine H4 | 2.4 - 2.8 | Multiplet | 1H | Methine proton alpha to the carboxylic acid group. |

| 3-Methylbutanoyl -CH₂- | ~2.2 | Doublet | 2H | Alpha to the amide carbonyl. |

| Piperidine H3, H5 (axial & equatorial) | 1.5 - 2.1 | Multiplet | 4H | Methylene protons of the piperidine ring. |

| 3-Methylbutanoyl -CH- | 1.9 - 2.2 | Multiplet | 1H | Methine proton of the isobutyl group. |

| 3-Methylbutanoyl -CH₃ | ~0.9 | Doublet | 6H | Geminal methyl groups, appearing as a doublet due to coupling with the adjacent methine proton. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |

| Carboxylic Acid C=O | ~175 | Characteristic shift for a carboxylic acid carbonyl carbon. |

| Amide C=O | ~172 | Typical chemical shift for a tertiary amide carbonyl carbon. |

| Piperidine C4 | ~40 | Methine carbon bearing the carboxylic acid group. |

| Piperidine C2, C6 | 40 - 45 | Carbons adjacent to the nitrogen atom. |

| 3-Methylbutanoyl -CH₂- | ~45 | Methylene carbon alpha to the amide carbonyl. |

| Piperidine C3, C5 | 28 - 32 | Methylene carbons of the piperidine ring. |

| 3-Methylbutanoyl -CH- | ~26 | Methine carbon of the isobutyl group. |

| 3-Methylbutanoyl -CH₃ | ~22 | Geminal methyl carbons. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and amide groups.

Experimental Protocol for IR Data Acquisition

Caption: A streamlined workflow for acquiring an IR spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Comments |

| 2500-3300 | O-H stretch | Carboxylic Acid | Broad, Strong | A very broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[2] |

| 2850-2960 | C-H stretch | Alkyl | Medium to Strong | C-H stretching vibrations of the piperidine ring and the 3-methylbutanoyl group. |

| ~1710 | C=O stretch | Carboxylic Acid | Strong | Carbonyl stretching of the carboxylic acid, typically observed at a lower frequency due to hydrogen bonding.[2] |

| ~1640 | C=O stretch | Tertiary Amide | Strong | The amide I band, characteristic of the carbonyl stretch in a tertiary amide. |

| 1210-1320 | C-O stretch | Carboxylic Acid | Strong | C-O stretching of the carboxylic acid group.[2] |

The IR spectrum of the closely related 1-acetylpiperidine-4-carboxylic acid shows a broad O-H stretch and distinct carbonyl absorptions for the carboxylic acid and amide groups, supporting these predictions[3].

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural confirmation.

Experimental Protocol for MS Data Acquisition

Caption: General workflow for acquiring a mass spectrum using ESI.

Predicted Mass Spectrum

The nominal mass of this compound (C₁₁H₁₉NO₃) is 213.27 g/mol .

Table of Predicted m/z Values:

| Ion | Predicted m/z | Ionization Mode |

| [M+H]⁺ | 214.14 | Positive |

| [M+Na]⁺ | 236.12 | Positive |

| [M-H]⁻ | 212.13 | Negative |

The fragmentation of the molecule is likely to proceed through several key pathways. In positive ion mode, common fragmentation would involve the loss of the carboxylic acid group or cleavage of the N-acyl bond. Alpha-cleavage adjacent to the piperidine nitrogen is also a characteristic fragmentation pathway for such compounds[4]. The fragmentation of the isovaleroyl group may also be observed. The mass spectrum of 1-acetylpiperidine-4-carboxylic acid shows a base peak corresponding to the loss of the acetyl group, indicating that cleavage of the N-acyl bond is a favorable fragmentation pathway[1].

Conclusion

This in-depth technical guide provides a robust, scientifically-grounded prediction of the NMR, IR, and MS spectral data for this compound. By leveraging experimental data from the close structural analog, 1-acetylpiperidine-4-carboxylic acid, and fundamental spectroscopic principles, this document serves as a valuable resource for researchers and drug development professionals. The detailed analysis of expected chemical shifts, absorption frequencies, and fragmentation patterns will aid in the unequivocal identification, purity assessment, and structural confirmation of this novel compound, thereby facilitating its progression through the drug discovery and development pipeline.

References

A Technical Guide to the Preliminary Biological Activity Screening of 1-(3-Methylbutanoyl)piperidine-4-carboxylic Acid

This guide provides a comprehensive framework for conducting a preliminary biological activity screening of the novel chemical entity, 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid. The methodologies outlined herein are grounded in established principles of drug discovery and are designed to efficiently assess the compound's therapeutic potential and identify potential liabilities early in the development process.

Introduction: The Rationale for Screening this compound

The journey from a newly synthesized compound to a potential therapeutic agent is a systematic process of evaluation.[1] The initial step in this journey is a preliminary biological activity screening, which aims to broadly characterize the compound's effects on biological systems.[2][3] The piperidine moiety is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and central nervous system effects.[4][5] Therefore, a systematic screening of this compound is warranted to uncover its potential pharmacological profile.

This guide will detail a multi-tiered screening cascade, commencing with in silico predictions to estimate drug-like properties, followed by a battery of in vitro assays to assess cytotoxicity and potential biological targets. The overarching goal is to generate a preliminary dataset that will inform a " go/no-go " decision for further, more resource-intensive preclinical development.

Phase 1: In Silico Profiling - Predicting a Molecule's Future

Before committing to wet-lab experiments, computational or in silico methods provide a rapid and cost-effective means of predicting the pharmacokinetic and drug-like properties of a novel compound.[6][7][8][9][10] These predictions are crucial for identifying potential developmental hurdles, such as poor absorption or potential toxicity, at the earliest stage.

Methodology: Computational Analysis

A variety of software platforms can be utilized to calculate key physicochemical and pharmacokinetic parameters. For this compound (Structure available from PubChem[11][12]), the following properties would be assessed:

-

Lipinski's Rule of Five: An assessment of oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

-

ADME Properties: Prediction of Absorption, Distribution, Metabolism, and Excretion characteristics.

-

Toxicity Prediction: Early identification of potential toxicological liabilities.

Hypothetical In Silico Data for this compound

The following table summarizes the predicted properties for our compound of interest.

| Parameter | Predicted Value | Lipinski's Rule of Five Compliance | Implication |

| Molecular Weight ( g/mol ) | 213.28 | Yes (<500) | Favorable for oral absorption. |

| LogP (o/w) | 1.8 | Yes (<5) | Balanced solubility, suggesting good absorption and distribution. |

| Hydrogen Bond Donors | 1 | Yes (<5) | Favorable for membrane permeability. |

| Hydrogen Bond Acceptors | 3 | Yes (<10) | Favorable for membrane permeability. |

| ADME Prediction | |||

| Human Intestinal Absorption | High | - | Likely to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier Permeant | No | - | May not be suitable for targeting the central nervous system unless active transport is involved.[6][7] |

| Toxicity Prediction | |||

| hERG Inhibition | Low Risk | - | Reduced likelihood of cardiac toxicity.[6][7] |

| Ames Mutagenicity | Non-mutagenic | - | Low probability of being carcinogenic. |

Phase 2: In Vitro Screening - The Biological Reality

Following the promising in silico profile, the next crucial step is to evaluate the compound's biological activity and safety in controlled laboratory settings using in vitro assays.[13][14][15][16] This phase is designed to provide empirical data on the compound's cytotoxicity and to identify any potential biological targets.

Experimental Workflow: A Tiered Approach

The in vitro screening will follow a logical progression, starting with a general assessment of cytotoxicity, followed by broader phenotypic screening, and concluding with more targeted assays based on any observed bioactivity.

Caption: A streamlined workflow for the preliminary biological screening of a novel compound.

Protocol 1: General Cytotoxicity Assessment

Principle: It is essential to first determine the concentration range at which the compound exhibits toxicity to mammalian cells.[13] This ensures that any observed biological activity in subsequent assays is not simply a result of cell death. The MTT assay, a colorimetric method, is a standard and reliable method for assessing cell viability.[1]

Methodology:

-

Cell Culture: Human embryonic kidney 293 (HEK293) cells will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: A 10 mM stock solution of this compound will be prepared in dimethyl sulfoxide (DMSO). Serial dilutions will be made in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Assay Procedure:

-

HEK293 cells will be seeded in a 96-well plate at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

-

The culture medium will be replaced with medium containing the various concentrations of the test compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) will be included.

-

The plate will be incubated for 48 hours.

-

After incubation, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well and incubated for 4 hours at 37°C.

-

The medium will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

-

The absorbance will be measured at 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability will be calculated relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) for cytotoxicity will be determined by plotting the percentage of cell viability against the log of the compound concentration.

Protocol 2: Broad Phenotypic Screening - Antimicrobial Activity

Principle: Given that many piperidine derivatives exhibit antimicrobial properties, a primary screen for antibacterial and antifungal activity is a logical starting point.[4] A broth microdilution assay will be used to determine the minimum inhibitory concentration (MIC) of the compound against a panel of representative microorganisms.

Methodology:

-

Microorganism Panel:

-

Bacteria: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

-

Fungi: Candida albicans (yeast).

-

-

Assay Procedure:

-

The test compound will be serially diluted in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

-

A standardized inoculum of each microorganism will be added to the wells.

-

Positive (standard antibiotic/antifungal) and negative (no compound) growth controls will be included.

-

The plates will be incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

-

-

Data Analysis: The MIC will be determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Data Presentation and Interpretation

All quantitative data from the in vitro assays should be tabulated for clear comparison and interpretation.

Hypothetical In Vitro Screening Results

Table 2: Cytotoxicity of this compound

| Cell Line | Assay | IC50 (µM) | Interpretation |

| HEK293 | MTT | > 100 | The compound is not cytotoxic to mammalian cells at the tested concentrations. |

Table 3: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | Interpretation |

| Staphylococcus aureus | 16 | Moderate activity against Gram-positive bacteria. |

| Escherichia coli | > 128 | No significant activity against Gram-negative bacteria. |

| Candida albicans | 64 | Weak activity against yeast. |

Conclusion and Future Directions

Based on the hypothetical data generated in this guide, this compound presents a promising profile as a potential antimicrobial agent with specificity for Gram-positive bacteria and low mammalian cell cytotoxicity. The lack of broad-spectrum activity and central nervous system penetration, as predicted by the in silico analysis, can guide future optimization efforts.

The logical next steps in the evaluation of this compound would be:

-

Hit Confirmation: Re-testing to confirm the antimicrobial activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and screening of analogues to improve potency and spectrum of activity.

-

Mechanism of Action Studies: Investigating how the compound inhibits the growth of Staphylococcus aureus.

This systematic approach to preliminary biological activity screening ensures that resources are focused on compounds with the highest potential for further development, ultimately accelerating the drug discovery process.

References

- 1. benchchem.com [benchchem.com]

- 2. Preliminary screening tests: Significance and symbolism [wisdomlib.org]

- 3. scribd.com [scribd.com]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. researchgate.net [researchgate.net]

- 6. In silico prediction of drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. bepls.com [bepls.com]

- 9. In silico prediction of drug properties. | Semantic Scholar [semanticscholar.org]

- 10. In Silico Prediction of Drug Properties: Ingenta Connect [ingentaconnect.com]

- 11. PubChemLite - 1-(3-methylbutanoyl)-4-piperidinecarboxylic acid (C11H19NO3) [pubchemlite.lcsb.uni.lu]

- 12. scbt.com [scbt.com]

- 13. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Structural Elucidation of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid

Abstract: This guide provides a detailed, multi-technique approach for the complete structural elucidation of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of methods to explain the underlying scientific rationale for each analytical step. We will systematically employ Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The integration of these techniques provides a self-validating workflow, ensuring the unambiguous confirmation of the molecular structure.

Introduction and Strategic Overview

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous natural alkaloids and synthetic pharmaceuticals.[1][2] Its derivatives are explored for a wide range of pharmacological activities.[2][3] The target molecule, this compound, combines this important heterocycle with an N-acyl (isovaleryl) group and a carboxylic acid moiety. Its structural confirmation is a prerequisite for understanding its chemical properties, biological activity, and potential as a pharmaceutical intermediate.

Our elucidation strategy is a systematic process of hypothesis generation and experimental verification. We will begin by deducing the expected molecular formula and key structural features from the compound's name. This hypothesis will then be rigorously tested using a synergistic combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Caption: A logical workflow for spectroscopic structural elucidation.

Hypothesized Structure and Predicted Properties

From the IUPAC name, this compound, we can deduce the following initial properties:

-

Molecular Formula: C₁₁H₁₉NO₃

-

Molecular Weight: 213.27 g/mol [4]

-

Key Functional Groups:

-

A tertiary amide (N-acyl piperidine).

-

A carboxylic acid.

-

An isobutyl group (part of the 3-methylbutanoyl moiety).

-

-

Substructures:

-

A piperidine-4-carboxylic acid core.

-

A 3-methylbutanoyl (isovaleryl) group attached to the piperidine nitrogen.

-

These predictions will serve as the basis for our spectroscopic analysis.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the definitive molecular weight and, through high-resolution analysis, the elemental composition. It also offers structural clues via characteristic fragmentation patterns.

Expected Data:

-

Molecular Ion: For a molecule with a single nitrogen atom, the nitrogen rule predicts an odd-numbered molecular weight, which is consistent with our calculated value of 213.[5] In electrospray ionization (ESI), we would expect to see protonated [M+H]⁺ at m/z 214.14 or deprotonated [M-H]⁻ at m/z 212.13.[6]

-

Fragmentation Analysis: The fragmentation pattern in electron ionization (EI) or collision-induced dissociation (CID) can help confirm the connectivity. Key expected fragmentation pathways include:

-

Alpha-Cleavage: Cleavage of the C-N bond of the acyl group is a common pathway for amides.[7] This would result in the formation of a stable acylium ion.

-

Loss of Carboxyl Group: Fragmentation involving the loss of the -COOH group (45 Da).

-

Table 1: Predicted Mass Spectrometry Data

| Ion Type | Expected m/z (ESI+) | Expected m/z (ESI-) | Key Fragment | Expected m/z (EI/CID) | Fragment Identity |

|---|---|---|---|---|---|

| Molecular Ion | 214.14 | 212.13 | M⁺ | 213.14 | C₁₁H₁₉NO₃ |

| Fragment A | 85.06 | [CH₃CH(CH₃)CH₂CO]⁺ (Isovaleryl acylium ion) | |||

| Fragment B | 128.07 | [M - Isovaleryl group]⁺ |

| | | | Fragment C | 168.10 | [M - COOH]⁺ |

Infrared (IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups hypothesized in Section 2. The spectrum is expected to be dominated by strong absorptions from the two carbonyl groups and the hydroxyl group.

Expected Absorptions:

-

Carboxylic Acid O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[8]

-

Alkyl C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

Carbonyl (C=O) Stretches: Two distinct C=O bands are anticipated:

-

N-H Stretches: The absence of any peaks in the 3100-3500 cm⁻¹ region would confirm the tertiary nature of the amide.[8][10]

Table 2: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2500-3300 | Strong, Very Broad | Carboxylic Acid O-H Stretch |

| ~2870-2960 | Medium-Strong | Alkyl C-H Stretch |

| ~1710 | Strong, Sharp | Carboxylic Acid C=O Stretch |

| ~1650 | Strong, Sharp | Tertiary Amide C=O Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow us to map out the precise connectivity of all atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), neighboring protons (spin-spin splitting), and relative numbers (integration). Due to restricted rotation around the amide C-N bond, some piperidine signals may appear broadened or as multiple conformer signals at room temperature.

¹³C NMR and DEPT Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment further differentiates these carbons into methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Label | Substructure | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | DEPT-135 |

|---|---|---|---|---|

| 1 | Isovaleryl -CH₃ (x2) | ~0.9 (d, 6H) | ~22.5 | Positive (CH₃) |

| 2 | Isovaleryl -CH- | ~2.1 (m, 1H) | ~25.8 | Positive (CH) |

| 3 | Isovaleryl -CH₂- | ~2.2 (d, 2H) | ~43.4 | Negative (CH₂) |

| 4 | Amide C=O | - | ~172.0 | No Signal (Cq) |

| 5, 9 | Piperidine C2/C6 | ~3.0-4.5 (m, 4H) | ~45.0 | Negative (CH₂) |

| 6, 8 | Piperidine C3/C5 | ~1.5-2.0 (m, 4H) | ~28.0 | Negative (CH₂) |

| 7 | Piperidine C4 | ~2.5 (m, 1H) | ~41.0 | Positive (CH) |

| 10 | Carboxyl C=O | - | ~178.0 | No Signal (Cq) |

| 11 | Carboxyl -OH | ~12.0 (br s, 1H) | - | - |

Note: Chemical shifts are estimates and can vary based on solvent and other factors. Piperidine ring protons (5, 6, 7, 8, 9) often exhibit complex splitting patterns.

2D NMR Spectroscopy: Mapping Connectivity

Two-dimensional NMR experiments are crucial for assembling the fragments identified by 1D NMR into the final molecular structure.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). We expect to see correlations within the isovaleryl spin system (1↔2↔3) and throughout the piperidine ring (5↔6↔7↔8↔9).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom, confirming the assignments made in Table 3.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the isolated spin systems. It shows correlations between protons and carbons over 2-3 bonds.

Key Expected HMBC Correlations:

-

Connecting the Acyl Group to the Piperidine Ring: A correlation from the isovaleryl methylene protons (3) to the amide carbonyl carbon (4), and crucially, correlations from the piperidine C2/C6 protons (5, 9) to the same amide carbonyl carbon (4). This unambiguously confirms the N-acylation site.

-

Confirming the Carboxylic Acid Position: Correlations from the piperidine C3/C5 protons (6, 8) and the C4 proton (7) to the carboxylic acid carbonyl carbon (10).

Caption: Diagram of crucial 2- and 3-bond ¹H-¹³C HMBC correlations.

Integrated Spectroscopic Analysis and Conclusion

The final structural confirmation is achieved by integrating all the spectroscopic data.

-

MS confirms the molecular formula C₁₁H₁₉NO₃.

-

IR confirms the presence of a carboxylic acid and a tertiary amide, and the absence of N-H bonds.

-

¹H and ¹³C NMR provide the complete count of proton and carbon environments, consistent with the proposed structure.

-

COSY and HSQC map out the individual spin systems of the isovaleryl group and the piperidine ring.

-

HMBC provides the unequivocal connections between the isovaleryl carbonyl and the piperidine nitrogen, and between the piperidine C4 position and the carboxylic acid carbonyl.

The convergence of evidence from these orthogonal analytical techniques provides an exceptionally high degree of confidence in the assigned structure of this compound. This systematic, evidence-based workflow represents a robust standard for the structural elucidation of novel small molecules in a drug discovery and development setting.

Experimental Protocols

Mass Spectrometry (High-Resolution LC-MS)

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 acetonitrile/water mixture with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a UPLC/HPLC system.

-

Chromatography: Use a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both with 0.1% formic acid).

-

MS Acquisition:

-

Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.

-

Scan Range: m/z 50-500.

-

Resolution: Set to >60,000 to allow for accurate mass measurement and elemental formula determination.

-

Data Dependent MS/MS: Acquire fragmentation spectra (MS²) for the most intense ion in each full scan to observe the fragments detailed in Table 1.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Data Acquisition:

-

¹H NMR: Acquire with a standard 30° or 90° pulse sequence.

-

¹³C{¹H} NMR: Acquire with proton decoupling using a standard pulse-acquire sequence.

-

DEPT-135: Run a standard DEPT-135 pulse sequence to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

-

2D Experiments (COSY, HSQC, HMBC): Utilize standard gradient-selected pulse programs for each experiment. Optimize acquisition and processing parameters according to instrument-specific guidelines to achieve adequate resolution in both dimensions.

-

References

- 1. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]

- 2. ijnrd.org [ijnrd.org]

- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. PubChemLite - 1-(3-methylbutanoyl)-4-piperidinecarboxylic acid (C11H19NO3) [pubchemlite.lcsb.uni.lu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 10. spectroscopyonline.com [spectroscopyonline.com]

synthesis of novel 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid derivatives

An In-depth Technical Guide to the Synthesis of Novel 1-(3-Methylbutanoyl)piperidine-4-carboxylic Acid Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically approved drugs and bioactive molecules.[1][2] This six-membered nitrogenous heterocycle offers a unique combination of properties: it provides a three-dimensional framework that can be precisely decorated with functional groups, its basic nitrogen atom can serve as a key hydrogen bond acceptor or form salt bridges, and it generally imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[2][3] Derivatives of piperidine are integral to pharmaceuticals targeting the central nervous system (CNS), cancer, and infectious diseases.[1][2][4][5]

This guide focuses on a specific, rationally designed subclass: this compound and its derivatives. The core structure combines the proven piperidine-4-carboxylic acid moiety (a conformationally restricted analog of the neurotransmitter GABA) with an N-acyl group derived from isovaleric acid.[6][7] This design rationale aims to explore new chemical space by merging these two pharmacologically relevant fragments, opening avenues for developing novel therapeutic agents. This document provides a comprehensive framework for the synthesis, purification, and characterization of these target compounds, grounded in established chemical principles and field-proven methodologies.

Part 1: Retrosynthetic Analysis and Strategic Design

The primary objective is the synthesis of the core molecule, this compound. A retrosynthetic analysis reveals that the most logical and efficient disconnection is at the amide bond, breaking the molecule into two key synthons: piperidine-4-carboxylic acid (also known as isonipecotic acid) and a 3-methylbutanoyl (isovaleryl) acylating agent.

This leads to a convergent synthetic strategy. The isovaleryl group can be introduced via its highly reactive acid chloride derivative, 3-methylbutanoyl chloride (isovaleryl chloride).[8] This approach, a variation of the Schotten-Baumann reaction, is a robust and widely used method for N-acylation of secondary amines.[9]

However, a critical consideration arises from the bifunctional nature of piperidine-4-carboxylic acid. The presence of both a nucleophilic secondary amine and a carboxylic acid group necessitates a strategic approach to avoid undesirable side reactions, such as polymerization or self-reaction. To ensure chemoselectivity, the carboxylic acid group should be temporarily "masked" using a protecting group, typically as an ester. This leads to a refined, multi-step synthetic plan.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. ijnrd.org [ijnrd.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. benchchem.com [benchchem.com]

- 7. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. Amide Synthesis [fishersci.co.uk]

A Senior Application Scientist's Guide to the Theoretical Modeling of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule-First Approach to Computational Chemistry

In modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is fraught with challenges, from optimizing target affinity to ensuring favorable pharmacokinetic profiles. Computational modeling offers a powerful "in silico microscope," allowing us to predict, understand, and refine molecular properties before committing to costly and time-consuming synthesis and experimentation. This guide focuses on a single, representative molecule: 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid . Its structure is a compelling case study, featuring the privileged piperidine scaffold, common in pharmaceuticals, and a carboxylic acid group, a key player in molecular interactions and physicochemical properties.[1][2]

This document eschews a rigid, one-size-fits-all template. Instead, it is structured to follow a logical, multi-scale modeling workflow that begins with the fundamental quantum mechanical nature of the molecule, progresses to its dynamic behavior in a biological environment, and culminates in the prediction of its potential as a drug-like compound. As a senior application scientist, my objective is not merely to list protocols but to illuminate the causality behind each computational choice, ensuring that the described workflow is a self-validating system grounded in established scientific principles.

Part 1: Foundational Quantum Mechanical Characterization with Density Functional Theory (DFT)

Expertise & Rationale: Why Begin with DFT?

Before we can understand how a molecule behaves, we must first understand what it is at the most fundamental level. Density Functional Theory (DFT) is our tool for this purpose. It provides a robust, first-principles quantum mechanical description of the electronic structure of a molecule.[3][4] From a single, well-executed DFT calculation, we can derive a wealth of information, including the molecule's most stable 3D geometry, its vibrational frequencies (which confirm its stability), and its electronic properties, such as the dipole moment and charge distribution. This static, zero-Kelvin picture is the bedrock upon which all subsequent, more complex models are built.

Protocol: Ground-State Geometry Optimization and Property Calculation

This protocol outlines the steps to obtain a reliable, optimized 3D structure and foundational physicochemical properties in a simulated aqueous environment.

-

Initial Structure Generation: A 2D representation of this compound (Molecular Formula: C11H19NO3) is obtained from a chemical database like PubChem.[5] This is converted into an initial 3D structure using molecular editing software (e.g., Avogadro, ChemDraw).

-

Selection of an Appropriate Level of Theory:

-

Functional: The B3LYP functional is selected for its proven balance of computational efficiency and accuracy for a wide range of organic molecules.[6]

-

Basis Set: The 6-31+G(d,p) basis set is employed. The '+' indicates the inclusion of diffuse functions to accurately describe lone pairs and anions (critical for the carboxylate group), while the '(d,p)' denotes polarization functions to allow for non-spherical electron density distribution, essential for describing chemical bonds accurately.

-

-

Incorporating Solvent Effects: Biological processes occur in water. To simulate this, a continuum solvation model, specifically the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), is applied.[7] This model treats the solvent as a continuous medium with a defined dielectric constant (for water, ε ≈ 78.4), providing a computationally efficient way to account for bulk solvent effects on the molecule's geometry and energy.[8]

-

Execution of Calculations:

-

A geometry optimization calculation is performed first to find the lowest energy conformation of the molecule.

-

Following this, a frequency calculation is run at the same level of theory.

-

-

Validation of the Optimized Structure: The output of the frequency calculation is inspected. The absence of any imaginary (negative) frequencies confirms that the optimized geometry represents a true energy minimum on the potential energy surface.[6]

Workflow for DFT-Based Molecular Characterization

Caption: Workflow for obtaining a validated molecular structure and properties using DFT.

Data Presentation: Key DFT-Calculated Properties

| Property | Calculated Value | Significance |

| Final Optimized Energy (Hartree) | Value from calculation | The ground state electronic energy of the molecule in solution. |

| Dipole Moment (Debye) | Value from calculation | Indicates the molecule's overall polarity, influencing solubility and interactions. |

| O-H Stretch Frequency (cm⁻¹) | Value from calculation | Correlates with the acidity of the carboxylic acid group. |

| C=O Stretch Frequency (cm⁻¹) | Value from calculation | Diagnostic of the electronic environment of the carbonyl groups.[3] |

| Predicted pKa | Value from calculation | Crucial for predicting ionization state at physiological pH.[6][7] |

Part 2: Unveiling Molecular Behavior with Molecular Dynamics (MD) Simulations

Expertise & Rationale: From a Static Picture to a Dynamic Movie

DFT provides a perfect, motionless snapshot. However, molecules in the body are in constant motion—vibrating, rotating, and exploring different shapes (conformations). Molecular Dynamics (MD) simulations allow us to model this dynamic behavior.[9] By simulating the molecule's movement over time in a realistic environment (i.e., surrounded by water molecules), we can understand its flexibility, how it interacts with the solvent, and its preferred conformations. This is critical for predicting how the molecule might fit into a protein's binding pocket.[1]

Protocol: Simulating this compound in Aqueous Solution

This protocol details the setup and execution of a standard MD simulation using the GROMACS software package, a widely used and highly efficient engine.

-

System Preparation: Force Field Assignment:

-

The DFT-optimized structure from Part 1 serves as the starting point.

-

A classical force field is required to describe the potential energy of the system.[9] The General Amber Force Field (GAFF) is chosen as it is specifically parameterized for drug-like small molecules. Partial atomic charges are derived using a charge model (e.g., AM1-BCC) to reproduce the quantum mechanical electrostatic potential.

-

-

Solvation and Neutralization:

-

The molecule is placed in the center of a periodic cubic box.

-

The box is filled with explicit water molecules, such as the TIP3P model, ensuring a solvation layer of at least 10 Å in all directions.

-

The system's net charge is calculated. Since the carboxylic acid may be deprotonated at neutral pH, counter-ions (e.g., Na⁺) are added to neutralize the system, preventing simulation artifacts.

-

-

Energy Minimization: The initial system, with randomly placed water and ions, will have severe steric clashes. A steepest descent energy minimization algorithm is run to relax the system and remove these high-energy contacts.

-

System Equilibration: This is a crucial, two-step process to bring the system to the desired temperature and pressure.

-

NVT Ensemble (Canonical): The system is simulated for a short period (e.g., 100 ps) while holding the Number of particles, Volume, and Temperature constant. This allows the solvent to equilibrate around the solute at the target temperature (e.g., 300 K).

-

NPT Ensemble (Isothermal-Isobaric): The simulation continues (e.g., for 1 ns) while holding the Number of particles, Pressure, and Temperature constant. This allows the system's density to relax to the correct value at the target pressure (e.g., 1 atm).

-

-

Production MD: Once equilibrated, the simulation is run for an extended period (e.g., 100-200 ns) to collect data for analysis.[10] Trajectory data (atomic positions over time) is saved at regular intervals (e.g., every 10 ps).

Workflow for Molecular Dynamics Simulation

Caption: A standard workflow for setting up and running an MD simulation.

Data Presentation: Key MD Simulation Analyses

| Analysis Metric | Typical Result | Interpretation |

| RMSD of Solute | Plateaus after ~2 ns | A stable plateau indicates the system has reached equilibrium and the molecule is not undergoing large, unstable structural changes. |

| Radius of Gyration (Rg) | Fluctuates around a mean value | Provides insight into the molecule's conformational compactness over time. |

| Radial Distribution Function (g(r)) | Sharp peak at ~2.5 Å for water oxygen around carboxylate | Quantifies the structure of the water shell around key functional groups, revealing hydrogen bonding patterns. |

Part 3: Predicting Biological Potential and Drug-Likeness

Expertise & Rationale: Bridging Molecular Properties to Pharmacological Relevance

Having characterized the intrinsic and dynamic properties of our molecule, the final step is to predict its potential as a therapeutic agent. This involves two key concepts: "drug-likeness" and Quantitative Structure-Activity Relationships (QSAR). Drug-likeness refers to a collection of physicochemical properties that are common among successful oral drugs.[11][12] QSAR is a modeling technique that attempts to correlate these properties with a specific biological activity.[13][14]

Protocol: Descriptor Calculation and In Silico Profiling

-

Molecular Descriptor Calculation: Using the DFT-optimized 3D structure, a wide range of molecular descriptors are calculated using software like PaDEL-Descriptor or RDKit. These descriptors are numerical values that encode different aspects of the molecule's structure and properties.[15][16]

-

Drug-Likeness Evaluation: Key descriptors are compared against established guidelines for oral bioavailability, most famously Lipinski's Rule of Five. This rule provides a quick filter to identify compounds that are less likely to be successfully developed as oral drugs.

-

ADMET Prediction: The calculated descriptors can be used as input for pre-trained machine learning models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This provides an early warning of potential pharmacokinetic liabilities.

Logical Framework for Predictive Modeling

Caption: Relationship between structure, descriptors, and predictive models.

Data Presentation: Predicted Drug-Like Properties

| Descriptor / Rule | Calculated Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight (MW) | 213.27 g/mol | ≤ 500 g/mol | Yes |

| LogP (Octanol-Water Partition Coeff.) | Value from calculation | ≤ 5 | Yes/No |

| Hydrogen Bond Donors (N-H, O-H) | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (N, O) | 3 | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | 60.7 Ų | ≤ 140 Ų | Yes |

| Number of Rotatable Bonds | 4 | ≤ 10 | Yes |

Conclusion: An Integrated, Predictive Framework

This guide has outlined a comprehensive, multi-scale theoretical modeling strategy for this compound. By integrating DFT, MD, and QSAR/ADMET methodologies, we can construct a detailed profile of the molecule, from its fundamental electronic structure and dynamic behavior to its potential as a drug candidate. This in silico approach provides invaluable insights that can rationalize experimental observations, prioritize candidates, and guide the design of new molecules with improved therapeutic properties, ultimately accelerating the drug discovery pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. jchemlett.com [jchemlett.com]

- 4. youtube.com [youtube.com]

- 5. PubChemLite - 1-(3-methylbutanoyl)-4-piperidinecarboxylic acid (C11H19NO3) [pubchemlite.lcsb.uni.lu]

- 6. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Molecular dynamics - Wikipedia [en.wikipedia.org]

- 10. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid

A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals

Foreword: From Phenotype to Mechanism

The journey of a novel chemical entity from a mere structure on a screen to a potential therapeutic is a complex and multifaceted endeavor. At the heart of this journey lies a critical question: "How does it work?" For a molecule like 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid, a compound with a piperidine scaffold known for its prevalence in neuroactive pharmaceuticals, understanding its mechanism of action (MOA) is not just an academic exercise—it is the cornerstone of its potential development.[1][2] This guide is structured as a comprehensive roadmap, a logical progression of inquiry and experimentation designed to systematically uncover the biological targets and cellular pathways modulated by this novel compound. We will proceed from broad, unbiased screening to highly specific target validation, embodying a modern, multi-pronged approach to drug discovery.[3][4]

Part 1: Foundational Analysis and Hypothesis Generation

Before embarking on extensive laboratory work, a thorough in-silico and literature-based analysis of the lead compound is paramount. The structure of this compound itself provides the initial clues.

-

Structural Scaffolding: The core is piperidine-4-carboxylic acid, a conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[5] This immediately suggests that potential targets could include GABA receptors or other neurological proteins.

-

N-Acyl Substitution: The 3-methylbutanoyl (isovaleryl) group attached to the piperidine nitrogen introduces lipophilicity, which may influence the compound's ability to cross cellular membranes, including the blood-brain barrier.

-

Medicinal Chemistry Context: Piperidine derivatives are integral to numerous approved drugs, acting as monoamine neurotransmitter re-uptake inhibitors and targeting a wide array of receptors and enzymes.[2][6]

This initial analysis allows for the formulation of a primary hypothesis: This compound is likely to modulate the activity of a protein target within the central nervous system, potentially a receptor, transporter, or enzyme involved in neurotransmission.

Part 2: The Unbiased Approach - Phenotypic Screening

Without a known target, the most logical starting point is phenotypic screening. This strategy identifies bioactive compounds based on their ability to induce a desirable change in the observable characteristics (phenotype) of a cell or organism, without prior knowledge of a specific molecular target.[7][8]

Workflow for Phenotypic Screening

The initial phase aims to cast a wide net to identify any measurable biological effect of the compound.

Experimental Protocol: High-Content Cellular Imaging

-

Cell Plating: Seed a panel of relevant human cell lines (e.g., SH-SY5Y neuroblastoma, U87 glioblastoma, and a non-neuronal line like HEK293 for counter-screening) in 96- or 384-well imaging plates.

-

Compound Addition: Treat the cells with a dilution series of this compound (e.g., from 100 µM down to 1 nM) for 24 to 72 hours. Include vehicle (DMSO) and positive/negative controls.

-

Staining: Following incubation, fix the cells and stain with a cocktail of fluorescent dyes to visualize key cellular components. A common combination includes:

-

Hoechst 33342: To stain the nucleus and assess cell count and nuclear morphology.

-

Phalloidin-Alexa Fluor 488: To stain F-actin and visualize the cytoskeleton.

-

MitoTracker Red CMXRos: To visualize mitochondrial morphology and potential.

-

-

Image Acquisition: Utilize a high-content imaging system to automatically capture images from each well across multiple fluorescent channels.

-

Data Analysis: Employ image analysis software to extract quantitative data on dozens of cellular features, such as cell proliferation, neurite outgrowth, mitochondrial membrane potential, and cytoskeletal rearrangement.[9]

A "hit" is defined as a statistically significant and dose-dependent change in one or more of these parameters. For instance, a desirable hit could be the promotion of neurite outgrowth in SH-SY5Y cells without significant toxicity.

Part 3: Target Deconvolution - Identifying the Molecular Partner

Once a reproducible phenotype is observed, the next critical phase is to identify the specific molecular target(s) responsible for this effect—a process known as target deconvolution.[8][10] A multi-pronged approach combining direct biochemical methods with in-cell target engagement assays provides the highest confidence in target identification.

Strategy 1: Affinity-Based Chemical Proteomics

This powerful technique uses a modified version of the compound as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.[11][12][13]

-

Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and an affinity tag (e.g., biotin). The linker attachment point should be chosen carefully to minimize disruption of the original compound's binding activity.

-

Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to create the affinity matrix.

-

Competition Binding: Lyse cells from the line that exhibited the desired phenotype. Divide the lysate into two conditions:

-

Competition: Pre-incubate the lysate with an excess of the original, unmodified "free" compound.

-

Control: Incubate the lysate with vehicle (DMSO).

-

-

Protein Pulldown: Add the affinity matrix beads to both lysate conditions and incubate to allow the probe to bind its protein targets.

-

Washing and Elution: Thoroughly wash the beads to remove non-specific binders. Elute the specifically bound proteins from the beads.

-

Mass Spectrometry: Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.[11]

Data Interpretation: True targets will be present in high abundance in the control sample but significantly reduced or absent in the competition sample, as the free compound will have blocked their interaction with the immobilized probe.[14]

| Protein ID | Abundance (Control) | Abundance (Competition) | Fold Change | Potential Target? |

| Protein X | 1,500,000 | 120,000 | 12.5 | Yes |

| Protein Y | 850,000 | 835,000 | 1.0 | No (Non-specific) |

| Protein Z | 2,100,000 | 150,000 | 14.0 | Yes |

Table 1: Example data from a competitive affinity proteomics experiment.

A related, powerful technique is the Kinobeads assay, which is particularly useful if a kinase is a suspected target. This method uses beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. A competition experiment with the test compound can then reveal which kinases it binds to by observing which ones are displaced from the beads.[15][16][17]

Strategy 2: Cellular Thermal Shift Assay (CETSA)

CETSA is an indispensable method for confirming direct target engagement within the physiological context of an intact cell.[18] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[19][20]

-

Cell Treatment: Treat intact cells with either a high concentration of this compound or a vehicle control.

-

Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.

-

Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.

-

Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the specific candidate protein (identified from the affinity proteomics screen) remaining in solution at each temperature using Western blotting or ELISA.

-

Data Analysis: Plot the percentage of soluble protein against temperature for both the compound-treated and vehicle-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization.[21][22]

This confirms that the compound binds to the target protein in a living cell, a critical piece of evidence for validating it as a true biological target.

Part 4: Pathway Analysis and Functional Validation

Identifying a binding partner is not the end of the story. The final and most crucial step is to demonstrate that the interaction between the compound and the target protein is responsible for the observed cellular phenotype. This involves functional assays and pathway analysis.

If, for example, the validated target is a specific enzyme, the next logical step is to perform an in vitro enzymatic assay.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

-

Reagent Preparation: Obtain the purified, recombinant target enzyme, its substrate, and any necessary co-factors.

-

Assay: In a microplate, combine the enzyme with a dilution series of this compound.

-

Reaction Initiation: Add the substrate to start the enzymatic reaction.

-

Detection: After a set incubation time, measure the product formation using a suitable detection method (e.g., fluorescence, absorbance, or luminescence).

-

Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

If the compound inhibits the enzyme with a potent IC50, and genetic knockdown (e.g., using siRNA or CRISPR) of the same enzyme reproduces the original cellular phenotype, this provides a powerful, self-validating link between the compound, its target, and its functional effect.[4][23]

Conclusion: A Synthesis of Evidence

Elucidating the mechanism of action for a novel compound like this compound is a systematic process of discovery that builds upon layers of converging evidence. It begins with broad, unbiased phenotypic screening to identify a biological effect, progresses to sophisticated chemoproteomic techniques to pinpoint direct binding partners, and culminates in rigorous in-cell and in-vitro functional assays to validate the causal link between target engagement and cellular response. This integrated approach, grounded in scientific integrity and logical progression, is essential for transforming a promising molecule into a well-understood drug candidate with a clear path toward further development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 4. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]

- 7. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 8. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 9. drugtargetreview.com [drugtargetreview.com]